molecular formula C14H16N2O3 B11819400 Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate

Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate

Cat. No.: B11819400
M. Wt: 260.29 g/mol
InChI Key: WQWZWFBTQHDMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate is a cyanoacrylate derivative characterized by an ethoxyanilino substituent at the β-position of the propenoate backbone. This compound belongs to a class of α,β-unsaturated esters widely utilized in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and functional materials. Its structure features a conjugated system (C=C-C≡N) that enhances reactivity in Michael additions and cyclization reactions .

Properties

IUPAC Name

ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWZWFBTQHDMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired acrylate compound .

Industrial Production Methods

Industrial production of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets. The cyano group and the ethoxyphenylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The substituents on the phenyl ring and ester group significantly influence the physicochemical and biological properties of these compounds. Key analogs include:

Compound Name Substituent (R) Key Features Reference ID
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate 4-methylphenyl Syn-periplanar conformation; used in synthesizing bioactive propenoates
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl Higher polarity due to -OH group; impacts solubility and reactivity
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate furan-2-yl Thermodynamic stability studied in crystal/gas phases; aromatic interactions
Ethyl 2-cyano-3-(2-nitrophenyl)prop-2-enoate 2-nitrophenyl Electron-withdrawing -NO₂ group enhances electrophilic reactivity
M2 (Ethyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate) 9H-fluoren-2-yl Extended π-system; exhibits aggregation-induced emission (AIE) properties

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, favoring nucleophilic attacks, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity .
  • Aromatic substituents (furan, fluorene) contribute to unique optical and thermodynamic behaviors .

Key Observations :

  • Yields vary widely (44–96%) depending on steric and electronic effects of substituents .
  • Thermodynamic stability of furan derivatives is attributed to intermolecular hydrogen bonding and crystal packing .

Physicochemical Properties

Thermal Behavior
  • Furan derivatives exhibit heat capacities of 78–370 J/mol·K in the crystal phase, with distinct phase transitions below 80 K .
  • Hydroxyphenyl analog (4-OH) shows higher melting points (>270°C) due to hydrogen bonding .
Solubility and Polarity
  • Hydrophilic groups (-OH, -OCH₃) enhance aqueous solubility, whereas hydrophobic groups (fluorene, nitro) favor organic solvents .

Key Observations :

  • Antioxidant efficacy correlates with electron-donating substituents (e.g., -OCH₃) that stabilize radical intermediates .
  • AIE properties in fluorene derivatives enable forensic applications due to fluorescence enhancement in aggregated states .

Biological Activity

Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 231.27 g/mol
  • Structure : The compound features a cyano group, an ethoxy group, and an aniline derivative, which contribute to its reactivity and biological properties.

Research indicates that this compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may influence receptor functions by interacting with specific binding sites, altering signal transduction pathways.
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, possibly by disrupting cellular processes.

Antimicrobial Properties

A significant focus of research has been on the antimicrobial effects of this compound. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that the compound can induce apoptosis in cancer cells through various pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity against these cancer cells .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that exhibit varying biological activities.

Compound NameStructural FeaturesUnique Properties
Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoateContains a methoxy group instead of an ethoxy groupDifferent solubility and reactivity
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateHydroxy group enhances solubilityIncreased bioavailability
Ethyl (E)-2-cyano-3-(4-fluorophenyl)amino prop-2-enoateFluorine substitution alters electronic propertiesPotentially enhanced potency

This comparative analysis highlights how minor structural variations can significantly impact biological activity, suggesting avenues for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.